molecular formula C21H22N2O3S B2374686 Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301322-98-5

Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2374686
CAS RN: 301322-98-5
M. Wt: 382.48
InChI Key: FCINWDDKJVKLRC-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a benzyloxy group attached to the 4th position and an ethyl carboxylate group attached to the 5th position of the pyrimidine ring. The presence of these functional groups could potentially give this compound interesting chemical properties, but without specific studies or data, it’s hard to say what those might be.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a pyrimidine core with various substituents. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the thioxo group at the 2nd position could potentially make the compound susceptible to reactions involving the sulfur atom .

Scientific Research Applications

Reactions at the Benzylic Position

The presence of a benzene ring in the compound allows for resonance stabilization of benzylic carbocations, which means that substitutions can occur at the benzylic position . This property can be utilized in various chemical reactions, including free radical bromination and nucleophilic substitution .

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Bis(4-benzyloxyphenoxy)phenyl Phosphine Oxide

The compound was used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . This indicates its potential use in the synthesis of various phosphine oxide derivatives.

Preparation of Hetaryl-Azophenol Dyes

The compound was also used in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . This suggests its potential application in dye synthesis.

Antifungal Activity

The compound has been screened for in vitro antifungal activity against different yeast and filamentous fungal pathogens and was found to be fungistatic . This indicates its potential use in the development of antifungal agents.

Antibacterial Activity

Some compounds similar to the one have shown activity against various bacteria . This suggests a potential application of the compound in the development of antibacterial agents.

Future Directions

The study of new and less-studied compounds like this one is crucial for the advancement of science. Future research could focus on synthesizing the compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

ethyl 6-methyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-3-25-20(24)18-14(2)22-21(27)23-19(18)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCINWDDKJVKLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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